molecular formula C13H9NO4 B6323541 2-Formyl-4-(3-nitrophenyl)phenol, 95% CAS No. 893743-12-9

2-Formyl-4-(3-nitrophenyl)phenol, 95%

Cat. No. B6323541
CAS RN: 893743-12-9
M. Wt: 243.21 g/mol
InChI Key: OHHDROKLKJUVSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Formyl-4-(3-nitrophenyl)phenol, 95% (2F4NPP) is a phenolic compound that is widely used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in water and organic solvents. It is a useful reagent for organic synthesis, as it can be used to synthesize a wide range of compounds. In addition, its chemical structure is well-suited for a variety of biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 2-Formyl-4-(3-nitrophenyl)phenol, 95% is not completely understood. However, it is known that it binds to certain proteins and enzymes, which in turn causes a change in the structure and function of these proteins and enzymes. This binding can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
2-Formyl-4-(3-nitrophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which can lead to changes in the metabolism of drugs. It has also been shown to have an effect on the expression of certain genes, which can lead to changes in the production of proteins. In addition, it has been shown to have an effect on the activity of certain hormones, such as cortisol, which can lead to changes in the body’s response to stress.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Formyl-4-(3-nitrophenyl)phenol, 95% in laboratory experiments include its low cost, availability, and ease of use. It is also a relatively safe compound, and can be handled without the need for special safety precautions. The main limitation of using 2-Formyl-4-(3-nitrophenyl)phenol, 95% in laboratory experiments is its relatively low solubility in water, which can limit its use in certain types of experiments.

Future Directions

The use of 2-Formyl-4-(3-nitrophenyl)phenol, 95% in scientific research is still in its early stages, and there are a number of potential future directions that could be explored. These include further studies of its mechanism of action, its effects on gene expression, and its effects on the activity of hormones and enzymes. In addition, further studies could be conducted to explore its potential applications in drug development and drug delivery. Finally, further research could be conducted to explore its potential use as a tool for studying the structure and function of proteins and enzymes.

Synthesis Methods

2-Formyl-4-(3-nitrophenyl)phenol, 95% can be synthesized by a variety of methods. One of the most common methods is the condensation of 4-nitrophenol with formaldehyde in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out at room temperature and yields a white crystalline solid. The yield of this reaction is typically around 95%.

Scientific Research Applications

2-Formyl-4-(3-nitrophenyl)phenol, 95% has been used in a wide range of scientific research applications. It has been used as a reagent for organic synthesis, as a probe for studying the structure and function of proteins, and as a tool for studying the biochemical and physiological effects of various compounds. It has also been used in studies of the mechanism of action of drugs, as a model system for studying the effects of drugs on the body, and as a tool for studying the structure and function of enzymes.

properties

IUPAC Name

2-hydroxy-5-(3-nitrophenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-8-11-6-10(4-5-13(11)16)9-2-1-3-12(7-9)14(17)18/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHDROKLKJUVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629597
Record name 4-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-4-(3-nitrophenyl)phenol

CAS RN

893743-12-9
Record name 4-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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